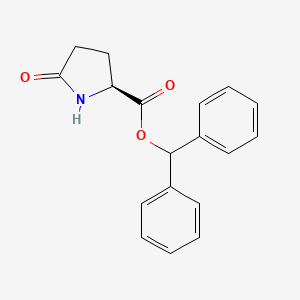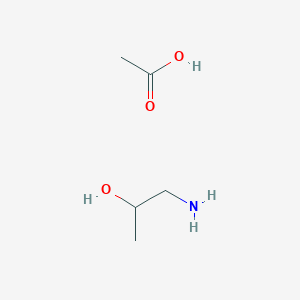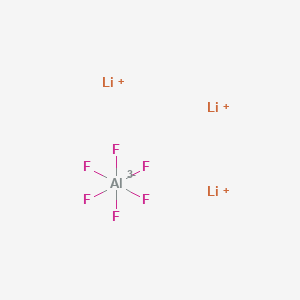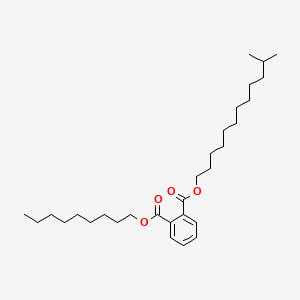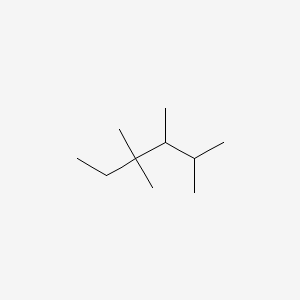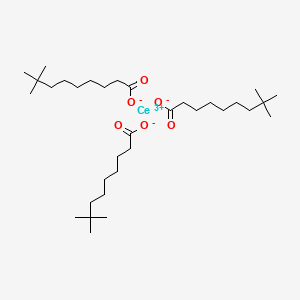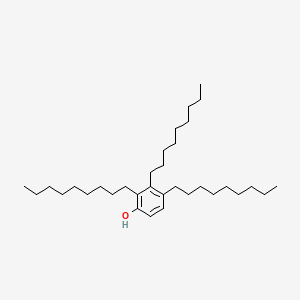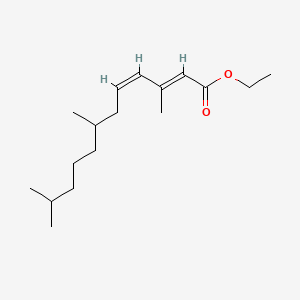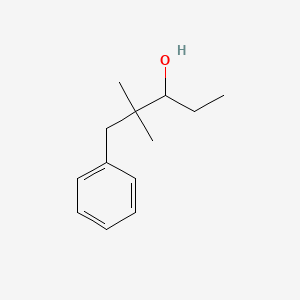
2,2-Dimethyl-1-phenylpentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-phenylpentan-3-ol is an organic compound with the molecular formula C13H20O It is a secondary alcohol characterized by a phenyl group attached to the first carbon and two methyl groups attached to the second carbon of a pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylpentan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2,2-dimethylpentan-3-one under anhydrous conditions to yield the desired alcohol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Another method involves the reduction of 2,2-dimethyl-1-phenylpentan-3-one using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is usually performed in a solvent like tetrahydrofuran or diethyl ether, and the reaction mixture is stirred at room temperature until the reduction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. The reaction is conducted under high pressure and temperature to ensure complete conversion of the ketone to the alcohol.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-phenylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: 2,2-Dimethyl-1-phenylpentan-3-one.
Reduction: 2,2-Dimethyl-1-phenylpentane.
Substitution: 2,2-Dimethyl-1-phenylpentan-3-chloride or 2,2-Dimethyl-1-phenylpentan-3-bromide.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-phenylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a building block for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-phenylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-1-phenylpropan-1-ol
- 2,2-Dimethyl-1-phenylbutan-3-ol
- 2,2-Dimethyl-1-phenylhexan-3-ol
Uniqueness
2,2-Dimethyl-1-phenylpentan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two methyl groups at the second carbon and a phenyl group at the first carbon makes it different from other similar compounds, leading to unique reactivity and applications.
Propiedades
Número CAS |
93963-37-2 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-phenylpentan-3-ol |
InChI |
InChI=1S/C13H20O/c1-4-12(14)13(2,3)10-11-8-6-5-7-9-11/h5-9,12,14H,4,10H2,1-3H3 |
Clave InChI |
VQTSUDONSIEYQP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)(C)CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


